Cas no 883-40-9 (1,1-Diphenyldiazomethane (>90%))

1,1-Diphenyldiazomethane (>90%) structure
883-40-9 structure
商品名:1,1-Diphenyldiazomethane (>90%)
CAS番号:883-40-9
MF:C13H10N2
メガワット:194.231902599335
CID:721255
PubChem ID:61230

1,1-Diphenyldiazomethane (>90%) 化学的及び物理的性質

名前と識別子

    • Diazodiphenylmethane
    • (diazo-phenyl-methyl)benzene
    • 1,1'-(Diazomethylene)bisbenzene
    • INTERMEDIATEOFCEFOSELISSULFATE
    • Bis(phenyl)diazomethane
    • (3R)-tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxylate
    • Benzene, 1,1'-(diazoMethylene)bis-
    • [diazo(phenyl)methyl]benzene
    • 1,1-Diphenyldiazomethane
    • DIPHENYLDIAZOMETHANE
    • (Diazomethylene)dibenzene
    • BENZENE,1,1'-(DIAZOMETHYLENE)BIS
    • C13H10N2
    • diazonio(diphenyl)methanide
    • Diphenyldiazomethane Radical Anion
    • h1-10
    • Methane,diazodiphenyl
    • 1,1′-(Diazomethylene)bis[benzene] (ACI)
    • Methane, diazodiphenyl- (6CI, 8CI)
    • Diphenylazomethane
    • DTXSID80236941
    • 1,1'-(diazomethylene)dibenzene
    • CS-0141885
    • Methane, diazodiphenyl-
    • DIPHENYLDIAZOMETHANE(STABILIZED WITH ETHANOL)
    • AKOS015900560
    • dipheyldiazomethane
    • NS00039254
    • AS-75709
    • diphenyidiazomethane
    • UNII-VG5TWB4MMS
    • SCHEMBL81262
    • VG5TWB4MMS
    • diazo(diphenyl)methane
    • 1,1'-(DIAZOMETHYLENE)BIS(BENZENE)
    • 883-40-9
    • D97767
    • diphenyl diazomethane
    • Diazodiphenylmethane [Forbidden]
    • METHANE,DIAZO,DIPHENYL
    • DB-077250
    • (DIAZO(PHENYL)METHYL)BENZENE
    • 1,1-Diphenyldiazomethane (>90%)
    • MDL: MFCD00226698
    • インチ: 1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
    • InChIKey: ITLHXEGAYQFOHJ-UHFFFAOYSA-N
    • ほほえんだ: [N-]=[N+]=C(C1C=CC=CC=1)C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 194.08400
  • どういたいしつりょう: 194.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 2A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • 色と性状: 黑色 和 红色晶体
  • 密度みつど: 1.1579 (rough estimate)
  • ゆうかいてん: 30 ºC
  • ふってん: 320.68°C (rough estimate)
  • 屈折率: 1.5014 (estimate)
  • PSA: 24.72000
  • LogP: 2.22470

1,1-Diphenyldiazomethane (>90%) セキュリティ情報

1,1-Diphenyldiazomethane (>90%) 税関データ

  • 税関コード:2927000090
  • 税関データ:

    中国税関コード:

    2927000090

    概要:

    29270000090他のジアゾ化合物アゾ化合物など(アゾキシ化合物を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29270000090他のジアゾ、アゾ、またはアゾキシ化合物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

1,1-Diphenyldiazomethane (>90%) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-10g
(Diazomethylene)dibenzene
883-40-9 97%
10g
¥1238 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-250mg
(Diazomethylene)dibenzene
883-40-9 97%
250mg
¥261 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-5g
(Diazomethylene)dibenzene
883-40-9 97%
5g
¥916 2023-04-13
TRC
D416635-1g
1,1-Diphenyldiazomethane (>90%)
883-40-9
1g
$ 123.00 2023-09-07
TRC
D416635-10g
1,1-Diphenyldiazomethane (>90%)
883-40-9
10g
$ 822.00 2023-09-07
Aaron
AR0048HF-5g
Diazodiphenylmethane
883-40-9 95%
5g
$88.00 2023-12-13
A2B Chem LLC
AB96519-1g
Diazodiphenylmethane
883-40-9 95%
1g
$114.00 2023-12-29
Aaron
AR0048HF-1g
Diazodiphenylmethane
883-40-9 95%
1g
$29.00 2023-12-13
1PlusChem
1P004893-5g
Diazodiphenylmethane
883-40-9 95%
5g
$368.00 2023-12-15
A2B Chem LLC
AB96519-5g
Diazodiphenylmethane
883-40-9 95%
5g
$324.00 2023-12-29

1,1-Diphenyldiazomethane (>90%) 合成方法

合成方法 1

はんのうじょうけん
1.1 Solvents: Ethanol ;  40 h, reflux
2.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  rt
2.2 45 °C
リファレンス
Activation of the B-F Bond by Diphenylcarbene: A Reversible 1,2-Fluorine Migration between Boron and Carbon
Costa, Paolo; et al, Angewandte Chemie, 2017, 56(7), 1760-1764

合成方法 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, reflux
リファレンス
Synthesis of (6R,7R)-7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester (7-ATCA-diPh)
Wang, Jue; et al, Zhongguo Kangshengsu Zazhi, 2007, 32(10), 608-611

合成方法 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1.5 h, 80 °C
リファレンス
Chirality control of a single carbene molecule by tip-induced van der Waals interactions
Cao, Yunjun ; et al, Nature Communications, 2023, 14(1),

合成方法 4

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Chloroform
リファレンス
Action of aliphatic diazo compounds upon α,β-unsaturated ketones. II. cis- and trans-Dibenzoylethylene
Smith, Lee Irvin; et al, Journal of the American Chemical Society, 1943, 65, 159-64

合成方法 5

はんのうじょうけん
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  2 h, rt
リファレンス
Preparation of 3-hydroxymethyl cephem intermediate
Zhou, Xiaojing; et al, Zhongguo Kangshengsu Zazhi, 2009, 34(3), 156-157

合成方法 6

はんのうじょうけん
リファレンス
Product class 21: diazo compounds
Heydt, H., Science of Synthesis, 2004, 27, 843-935

合成方法 7

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethylene glycol ,  Water ;  2 h, reflux
1.2 Reagents: Manganese oxide (MnO2) ;  0.5 h, rt
1.3 Reagents: Sulfuric acid magnesium salt (1:1) ;  1 h, rt
リファレンス
Synthesis of cephalosporin and its antitumor activity in vitro
Li, Wei-hong; et al, Xiandai Yaowu Yu Linchuang, 2014, 29(5), 455-458

合成方法 8

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ,  Water
リファレンス
Reactions of organic anions. LXXXIII. A simple method for generation of diazo compounds in an aqueous two-phase system
Jonczyk, A.; et al, Synthetic Communications, 1978, 8(8), 569-72

合成方法 9

はんのうじょうけん
1.1 Reagents: Mercuric oxide
リファレンス
2-Chloro-2-cyclopropylideneacetate in synthesis. II. Facile construction of various spirocyclopropane annelated heterocycles
De Meijere, Armin; et al, Tetrahedron, 1989, 45(10), 2957-68

合成方法 10

はんのうじょうけん
1.1 Solvents: Methanol ;  1 - 2 h, rt
2.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ;  4 h, 50 °C
2.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature
Liu, Zhaohong; et al, Organic Chemistry Frontiers, 2019, 6(1), 121-124

合成方法 11

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Sodium sulfate ,  Mercuric oxide Solvents: Diethyl ether ,  Ethanol ;  2 h, rt
リファレンス
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals
Le Saux, Emilien ; et al, Journal of the American Chemical Society, 2023, 145(1), 47-52

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium sulfate ,  Potassium oxide ,  Mercuric oxide Solvents: Diethyl ether ,  Ethanol ;  75 min, rt
リファレンス
Ga(III) chelates of amphiphilic DOTA-based ligands: synthetic route and in vitro and in vivo studies
Fontes, Andre; et al, Nuclear Medicine and Biology, 2011, 38(3), 363-370

合成方法 13

はんのうじょうけん
リファレンス
Synthesis of Acyclic Ketones by Catalytic, Bidirectional Homologation of Formaldehyde with Nonstabilized Diazoalkanes. Application of a Chiral Diazomethyl(pyrrolidine) in Total Syntheses of Erythroxylon Alkaloids
Wommack, Andrew J.; et al, Journal of Organic Chemistry, 2013, 78(21), 10573-10587

合成方法 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, 0 °C
リファレンス
Improvement to the synthesis of methoxy cephalosporin's intermediate 7-MAC
Liu, Mo-yi; et al, Huaxue Shiji, 2009, 31(2), 146-148

合成方法 15

はんのうじょうけん
1.1 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Dichloromethane ,  Formamide ;  6 min, 75 °C
リファレンス
Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation
Levesque, Eric; et al, Angewandte Chemie, 2017, 56(3), 837-841

合成方法 16

はんのうじょうけん
1.1 Solvents: 1,1,3,3-Tetramethylguanidine ;  10 min, heated
リファレンス
Chemistry of 6-substituted-5-acenaphthyldiazomethanes and 7-substituted-6-perinaphthyldiazomethanes. II. Rhodium ion-catalyzed decomposition of diazo compounds. III. Chemistry of 1-diazoacenaphthene derivatives
Shankar, B. K. Ravi, 1981, , ,

合成方法 17

はんのうじょうけん
1.1 Reagents: Ammonium azide Solvents: Ethanol
リファレンス
On the reaction between azide ion and thiobenzophenone or thiobenzophenone S-oxides. Thiatriazolines as possible intermediates
Carlsen, Lars; et al, Acta Chemica Scandinavica, 1976, 30(10), 997-8

合成方法 18

はんのうじょうけん
1.1 Solvents: Ethanol ;  40 h, reflux
2.1 Reagents: Sodium hydride Solvents: Dichloromethane
2.2 45 °C
リファレンス
Competitive solvent-molecule interactions govern primary processes of diphenylcarbene in solvent mixtures
Knorr, Johannes; et al, Nature Communications, 2016, 7,

合成方法 19

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ;  4 h, 50 °C
1.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature
Liu, Zhaohong; et al, Organic Chemistry Frontiers, 2019, 6(1), 121-124

合成方法 20

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Ethanol ;  10 h, reflux
1.2 Reagents: Mercuric oxide ;  6 h, rt
リファレンス
Diphenyldiazomethane
Smith, Lee Irvin; et al, Organic Syntheses, 1944, 24, 53-5

合成方法 21

はんのうじょうけん
1.1 45 °C
リファレンス
The Highly Reactive Benzhydryl Cation Isolated and Stabilized in Water Ice
Costa, Paolo; et al, Journal of the American Chemical Society, 2014, 136(44), 15625-15630

合成方法 22

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Manganese oxide (MnO2) ,  Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  2 h, 0 °C; 1 h, rt
リファレンス
Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions
Friscourt, Frederic; et al, Chemistry - A European Journal, 2015, 21(40), 13996-14001

1,1-Diphenyldiazomethane (>90%) Raw materials

1,1-Diphenyldiazomethane (>90%) Preparation Products

1,1-Diphenyldiazomethane (>90%) 関連文献

  • 1. The separation of polar and steric effects. Part VIII. The influence of the solvent on the kinetics of the reactions of benzoic acid and meta- or para-substituted benzoic acid with diazodiphenylmethane
    A. Buckley,N. B. Chapman,M. R. J. Dack,J. Shorter,H. M. Wall J. Chem. Soc. B 1968 631
  • 2. The separation of polar and steric effects. Part XII. The influence of protic and aprotic solvents on the kinetics of the reactions of benzoic acid with diazodiphenylmethane
    N. B. Chapman,M. R. J. Dack,J. Shorter J. Chem. Soc. B 1971 834
  • 3. The influence of the solvent on organic reactivity. Part 3. The kinetics of the reactions of diazodiphenylmethane with benzoic acid or 2,4-dinitrophenol in aprotic solvents
    Alan G. Burden,Norman B. Chapman,Hilary F. Duggua,John Shorter J. Chem. Soc. Perkin Trans. 2 1978 296
  • 4. Intermediates in the decomposition of aliphatic diazo-compounds. Part 15. Radical cations in the decomposition of diazodiphenylmethane by copper(II) perchlorate and by tris(p-bromophenyl)ammoniumyl perchlorate
    Donald Bethell,Kishan L. Handoo,Shirley A. Fairhurst,Leslie H. Sutcliffe J. Chem. Soc. Perkin Trans. 2 1979 707
  • 5. The influence of the solvent on organic reactivity. Part I. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in donor aprotic solvents
    Norman B. Chapman,Michael R. J. Dack,David J. Newman,John Shorter,Robert Wilkinson J. Chem. Soc. Perkin Trans. 2 1974 962

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